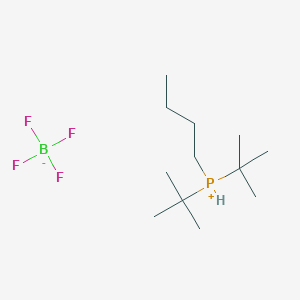

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate typically involves the reaction of n-butylphosphine with tert-butyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane.

Base: Commonly used bases include sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Continuous flow systems: To ensure consistent product quality and yield.

Purification steps: Including crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: Where the phosphonium group can be replaced by other nucleophiles.

Oxidation Reactions: Leading to the formation of phosphine oxides.

Reduction Reactions: Where the phosphonium salt can be reduced to phosphines.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include:

Phosphine oxides: From oxidation reactions.

Phosphines: From reduction reactions.

Substituted phosphonium salts: From substitution reactions.

Scientific Research Applications

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The molecular targets and pathways involved include:

Coordination with metal centers: Enhancing the reactivity of metal catalysts.

Stabilization of intermediates: Leading to increased reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

- Tri-tert-butylphosphonium tetrafluoroborate

- Tri-tert-butylphosphine tetrafluoroborate

- Di-tert-butyl(butyl)phosphonium tetrafluoroborate

Uniqueness

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is unique due to its specific combination of butyl and tert-butyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphonium salts may not perform as well .

Biological Activity

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate (CAS No. 131274-22-1) is a phosphonium salt that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies, including its antibacterial effects, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C₁₂H₂₈BF₄P

- Molecular Weight : 290.13 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in polar solvents

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that ionic liquids, including various phosphonium salts, exhibit significant antibacterial properties. A study highlighted that phosphonium-based ionic liquids can disrupt bacterial membranes, leading to cell lysis. The specific mechanisms of action for this compound include:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, causing structural damage.

- Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, thereby enhancing the efficacy of existing antibiotics.

Cytotoxicity and Safety Profile

While exploring its biological activities, it is crucial to assess cytotoxicity. Preliminary studies indicate that this compound exhibits moderate cytotoxic effects on various cell lines. The results are summarized in the following table:

These findings suggest a need for further investigation into the compound's selectivity and mechanisms of action to ensure safety in potential therapeutic applications.

Case Studies

- Antibacterial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial activity of various phosphonium salts against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties .

- Drug Development Potential : In another study assessing the use of phosphonium salts as drug delivery agents, researchers found that this compound could enhance the solubility and bioavailability of poorly soluble drugs, suggesting its potential as a pharmaceutical excipient .

Properties

CAS No. |

1816254-91-7 |

|---|---|

Molecular Formula |

C12H28BF4P |

Molecular Weight |

290.13 g/mol |

IUPAC Name |

butyl(ditert-butyl)phosphanium;tetrafluoroborate |

InChI |

InChI=1S/C12H27P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-10H2,1-7H3;/q;-1/p+1 |

InChI Key |

LRFPAUOJHILISZ-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[PH+](C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.